molecular formula C8H7IO3 B082920 Methyl 4-hydroxy-3-iodobenzoate CAS No. 15126-06-4

Methyl 4-hydroxy-3-iodobenzoate

Cat. No.: B082920
CAS No.: 15126-06-4
M. Wt: 278.04 g/mol
InChI Key: PXNOLLHARLSLHY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 4-hydroxy-3-iodobenzoic acid. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

Methyl 4-hydroxy-3-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 4-hydroxy-3-iodobenzoate” is harmful if swallowed and causes serious eye damage . It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to wear eye protection/face protection .

Mechanism of Action

Target of Action

Methyl 4-hydroxy-3-iodobenzoate is a complex organic compound with the formula C8H7IO3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.

Biochemical Pathways

The compound’s potential to undergo coupling reactions suggests it could influence various biochemical pathways . The downstream effects of these changes would depend on the specific pathways and targets involved.

Result of Action

Given its potential to undergo coupling reactions , it could potentially alter the function of target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be kept away from heat and sources of ignition . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3-iodobenzoate can be synthesized through the iodination of methyl 4-hydroxybenzoate. The reaction typically involves the use of iodine monochloride (ICl) in acetic acid as the iodinating agent. The process is carried out at temperatures ranging from 20°C to 65°C over a period of approximately 21.67 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde or 4-hydroxy-3-iodobenzoic acid.

    Reduction: Formation of 4-hydroxy-3-iodobenzyl alcohol.

Comparison with Similar Compounds

  • Methyl 3-iodo-4-hydroxybenzoate
  • Methyl 3,5-diiodo-4-hydroxybenzoate
  • Methyl 4-hydroxy-3-methoxybenzoate

Comparison: Methyl 4-hydroxy-3-iodobenzoate is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring. This combination imparts distinct reactivity and binding properties compared to its analogs. For instance, the iodine atom enhances its utility in radiolabeling and imaging applications, while the hydroxyl group provides sites for further functionalization .

Properties

IUPAC Name

methyl 4-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNOLLHARLSLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463111
Record name Methyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15126-06-4
Record name Methyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxy-3-iodobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) was dissolved in 200 mL of acetic acid, and the stirred mixture was warmed to 65° C. A solution of ICl (37.8 g, 0.233 mol) in 50 mL of AcOH was added dropwise over 40 min. The mixture was stirred at 65° C. for 5 h and then stirred an additional 16 h at room temperature. The precipitated product was isolated via filtration, washed with water and dried under vacuum to give 27.5 g (99% pure by LCMS and HNMR)) of desired product. The mother liquors were evaporated and the resulting residue was washed with water and dried under vacuum to give another 31 g (95% pure by LCMS and NMR) of desired product. The combined yield of methyl 4-hydroxy-3-iodobenzoate was 58.5 g (90.3% yield).
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
90.3%

Synthesis routes and methods II

Procedure details

To a solution of compound 1 (200 mg, 1.077 mmol) and 2-iodopropane (322 uL, 3.23 mmol) in DMF (10 mL) was added DIEA (750 uL, 4.31 mmol). The reaction mixture was heated to 80° C. and stirred overnight. When complete by LC/MS, the reaction was cooled to room temperature, quenched with HCl (0.5 N, 30 mL) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over sodium sulfate, concentrated and dried under high vacuum. The resulting residue was purified by reverse phase chromatography using a mixture of acetonitrile and water to give compound 2 (50 mg, 20%).
Name
compound 1
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
322 μL
Type
reactant
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
20%

Synthesis routes and methods III

Procedure details

To a 500 mL 3-necked flask equipped with a magnetic stirrer, a thermometer, and a condenser were added 10.0 g of methyl 4-hydroxybenzoate (Aldrich) and 30 mL of glacial acetic acid. To this suspension was added a solution of 11.74 g of iodine monochloride in 30 mL of glacial acetic acid via addition funnel. The solution was heated at 80° C. for 1 h, 45° C. for 18 h, and 90° C. for an additional 4 h. Cooling to RT afforded a thick red-orange suspension which was transferred to a 1 L separatory funnel and dissolved in 500 mL of CHCl3 by shaking vigorously. The dark purple solution was washed with water (2×100 mL), saturated aqueous sodium thiosulfate (2×100 mL), and 5% aqueous NaHCO3 (2×100 mL). A light yellow solution resulted which was dried over MgSO4, and concentrated in vacuo to give a white solid. This material was recystallized from water-MeOH to afford 14.92 g (82%) of methyl 4-hydroxy-3-iodobenzoate as a white crystalline solid, m.p. 145-146° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
11.74 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 3-iodo-4-Hydroxybenzoic acid (7.25 g, 27.4 mmol) and sulfuric acid (1.9 ml, 36 mmol) in methanol is stirred at 55° C. for 6 hours. TLC (dichloromethane): 30% of starting material. The solution is stirred 12 h at room temperature. TLC (dichloromethane): 10% of starting material and stirred at 55° C. for 2 h. After cooling, ethyl acetate (200 mL) was added and the mixture was adjusted to pH 3 using sodium bicarbonate. The organic layer was washed two times with water and then dried over MgSO4. Filtration and rotary evaporation at 40° C. afforded a white solid. The solid was triturated with hexane, filtered off and dried under reduced pressure. M=4.47 g. Yield: 59%.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-hydroxy-3-iodobenzoate
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Reactant of Route 6
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Customer
Q & A

Q1: How does Methyl 4-hydroxy-3-iodobenzoate interact with Mycobacterium tuberculosis?

A: Research indicates that this compound binds to the active site of the enzyme N-acetyl-gamma-glutamyl-phosphate reductase (ArgB) in Mycobacterium tuberculosis []. This enzyme plays a crucial role in the biosynthesis of arginine, an essential amino acid for the bacteria. While the exact mechanism of inhibition requires further investigation, the binding of this compound to ArgB suggests its potential as a starting point for developing new antitubercular agents.

Q2: What are the safety considerations when using this compound as a starting material in organic synthesis?

A: A study focusing on the difluoromethylation of this compound highlights the importance of safety assessments, particularly when scaling up reactions []. The researchers chose Sodium chlorodifluoroacetate over more toxic alternatives like Chlorodifluoromethane as the difluorocarbene source. They conducted thorough safety evaluations to ensure the reaction's feasibility and safety on a multi-kilogram scale, emphasizing the need for rigorous safety protocols when working with this compound and related reactions.

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